molecular formula C18H14Cl4F3NO3 B1679942 Pyridalyl CAS No. 179101-81-6

Pyridalyl

Cat. No.: B1679942
CAS No.: 179101-81-6
M. Wt: 491.1 g/mol
InChI Key: AEHJMNVBLRLZKK-UHFFFAOYSA-N
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Description

Pyridalyl is a novel insecticide developed by Sumitomo Chemical Co., Ltd. It was first registered in 2004 in Japan and South Korea. This compound is highly effective against lepidopterous and thysanopterous pests, making it a valuable tool in agricultural pest management. This compound is known for its unique mode of action, which differs from other conventional insecticides, and its excellent safety profile for mammals and beneficial arthropods .

Mechanism of Action

Target of Action

Pyridalyl, a novel insecticide, is primarily targeted against various lepidopterous and thysanopterous pests on cotton and vegetables . It is highly active against these pests, including those that have developed resistance to existing insecticides .

Mode of Action

The mode of action of this compound is unique and different from any other conventional insecticide . It is suggested that this compound’s action requires cytochrome P450 activity, possibly for the production of a bioactive derivative . This interaction with its targets leads to unique insecticidal symptoms .

Biochemical Pathways

This suggests that this compound may affect the cytochrome P450 metabolic pathway, leading to the production of a bioactive derivative .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by cytochrome P450 enzymes . It is practically insoluble and slightly volatile .

Result of Action

The result of this compound’s action is the effective control against various lepidopterous and thysanopterous pests . It develops quite unique insecticidal symptoms, indicating its distinctive mode of action . Furthermore, it is also effective against pests that have developed resistance to existing insecticides .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It is practically insoluble and slightly volatile, which may affect its distribution in the environment . It may also be persistent in soil and aquatic systems under certain conditions . It is highly toxic to all aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridalyl involves the modification of known compounds with a dichloropropenyl moietyThe key steps in the synthesis include the reaction of nitro-based halopyridine with dichloroallyloxyphenol or dichloroallyloxyphenyl hydroxypropyl ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the optimized reaction conditions identified during the research and development phase. The process includes oil/water emulsification, cross-linking using calcium chloride, and solvent removal under reduced pressure at 45-50°C .

Chemical Reactions Analysis

Types of Reactions: Pyridalyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental fate.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Scientific Research Applications

Pyridalyl has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is used extensively in integrated pest management (IPM) programs due to its effectiveness against resistant pest strains and its safety for non-target organisms. Research has also focused on its environmental fate, residue analysis in crops, and its potential to induce oxidative stress in plants .

Comparison with Similar Compounds

Pyridalyl belongs to a class of insecticides known as dichloropropene ethers. Similar compounds include:

Uniqueness: this compound’s uniqueness lies in its distinct mode of action, which makes it effective against resistant pest strains. Additionally, its safety profile for non-target organisms and its suitability for use in IPM programs set it apart from other insecticides .

Properties

IUPAC Name

2-[3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propoxy]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4F3NO3/c19-13-8-12(27-7-4-15(21)22)9-14(20)17(13)29-6-1-5-28-16-3-2-11(10-26-16)18(23,24)25/h2-4,8-10H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJMNVBLRLZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034875
Record name Pyridalyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

227 °C (decomposes)
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In acetone, acetonitrile, chloroform, DMF, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/L; in methanol >500 g/L, In water, 150 mg/L at 20 °C
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.44 at 20 °C
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.24X10-5 mPa /SRC: 4.68X10-10 mm Hg/ at 20 °C
Record name Pyridalyl
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

179101-81-6
Record name Pyridalyl
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Record name Pyridalyl [ISO]
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Record name Pyridalyl
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Record name Pyridine, 2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propen-1-yl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)
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Record name PYRIDALYL
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Record name Pyridalyl
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Synthesis routes and methods I

Procedure details

A mixture of 0.5 g of 3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol, 0.25 g of 1,1,3-trichloropropene, 0.2 g of potassium carbonate and 3 ml of N,N-dimethylformamide was stirred at room temperature overnight. The reaction mixture was subjected to silica gel chromatography, which afforded 0.3 g of 3,5-dichloro-1-(3,3-dichloro-2-propenyloxy)-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]benzene (47% yield), nD20.5 1.5377.
Name
3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 0.5 g of 3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol, 0.25 g of 1,1,3-trichloropropene, 0.2.g of potassium carbonate and 3 ml of N,N-dimethylformamide was stirred at room temperature overnight. The reaction mixture was subjected to silica gel chromatography, which afforded 0.3 g of 3,5-dichloro-1-(3,3-dichloro-2-propenyloxy)-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]benzene (47% yield), nD20.5 1.5377.
Name
3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
0.2.g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the suspected mode of action of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl)?

A1: While the exact mode of action remains unclear, research suggests that 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) might interact with cellular protein synthesis in insects. Studies have shown that it significantly inhibits protein synthesis in insect cell lines, such as Sf9 cells derived from Spodoptera frugiperda [, ]. Interestingly, this inhibitory effect was not observed in a cell-free protein synthesis system, suggesting that 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) does not directly target the protein synthesis machinery itself [].

Q2: Does 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) affect mammalian cells in the same way it affects insect cells?

A2: Research suggests a high selectivity of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) towards insects. No significant cytotoxic effects on protein synthesis were observed in the tested mammalian cell lines, including CHO-K1 cells [, ]. This difference in cytotoxicity between insect and mammalian cell lines highlights the potential for selective insecticidal activity [].

Q3: What is the molecular formula and weight of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound)?

A3: While the provided research excerpts do not explicitly mention the molecular formula and weight of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound), these can be deduced from its chemical structure. Based on its structure, the molecular formula of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) is C19H16Cl4F3NO3, and its molecular weight is 503.15 g/mol.

Q4: Have there been any studies exploring the Structure-Activity Relationship (SAR) of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound)?

A4: While detailed SAR studies are not presented in the provided excerpts, one study mentions that 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) analogs with insecticidal activity also displayed cytotoxicity against Sf9 cells, while those lacking insecticidal activity did not []. This suggests that specific structural features are crucial for its biological activity. Further research focusing on systematic structural modifications and their impact on insecticidal activity, potency, and selectivity would be valuable.

Q5: Is there evidence of resistance development to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) in insect populations?

A5: Yes, field-evolved resistance to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) has been observed in Plutella xylostella (diamondback moth) populations in China [, ]. A study characterizing a resistant strain (FZ-PY) showed a significant increase in resistance compared to a susceptible strain (IVF-S) []. This highlights the potential for resistance development with continued use and emphasizes the importance of resistance monitoring and management strategies.

Q6: Does resistance to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) confer cross-resistance to other insecticides?

A6: The relationship between 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) resistance and cross-resistance to other insecticides appears complex and may vary between insect populations and resistance mechanisms involved.

  • One study found that a lab-selected 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound)-resistant strain (XY-PR) of P. xylostella showed moderate cross-resistance to fipronil [].
  • Interestingly, a near-isogenic line (NIL-PY) developed from the FZ-PY strain showed no significant cross-resistance to other commonly used insecticides [].

Q7: What analytical methods are commonly employed for 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) detection and quantification?

A7: Several studies employed High-Performance Liquid Chromatography (HPLC) with UV detection for analyzing 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) residues in various matrices, including tomatoes, watermelon, and kale [, , ]. These studies focused on determining residue levels, degradation patterns, and biological half-lives to establish pre-harvest residue limits [, , ].

Q8: Are there any alternative analytical techniques for 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) and its metabolites?

A8: Beyond HPLC-UV, one study utilized a combination of Solid Phase Extraction (SPE) followed by HPLC coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF/MS) to qualitatively and quantitatively analyze 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) and its metabolites in the excrement of two lepidopteran pests []. This approach enabled the identification of potential metabolites and provided insights into the metabolic pathways of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) in insects [].

Q9: What is known about the metabolism of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) in mammals?

A9: Studies in rats have provided insights into the metabolic fate of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound). Research suggests that a significant portion of absorbed 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) is excreted in feces, with smaller amounts in urine and expired air []. The major metabolic pathway involves O-dealkylation, particularly at the dichloropropenyl group [].

Q10: Are there any alternative insecticides being considered for pest control in situations where 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) might not be suitable or effective?

A10: Yes, several research papers have investigated the efficacy of other insecticides, both conventional and novel, as potential alternatives or in combination with 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) for pest control. These include:

  • Emamectin benzoate: This insecticide often demonstrated high efficacy against various pests, including Spodoptera littoralis, and showed promising results in terms of persistence and latent effects [, , , , ].
  • Indoxacarb: This insecticide exhibited varying levels of control against different pests and showed relatively lower persistence compared to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) and emamectin benzoate in some studies [, , , , ].
  • Spinosad: This insecticide provided effective control against certain pests in some studies but showed lower persistence compared to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (this compound) and emamectin benzoate [, , ].
  • Methoxyfenozide: This insecticide exhibited effectiveness against specific pests but generally showed lower potency compared to other tested insecticides [, , , ].

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